

# Application Note and Protocol: GC-MS Analysis of 4,5-Dimethylnonane

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## Compound of Interest

Compound Name: 4,5-Dimethylnonane

CAS No.: 17302-23-7

Cat. No.: B094112

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## Abstract

This document provides a comprehensive protocol for the identification and quantification of **4,5-Dimethylnonane** using Gas Chromatography-Mass Spectrometry (GC-MS). **4,5-Dimethylnonane**, a branched-chain alkane, and its isomers are relevant in various fields, including petroleum analysis, environmental monitoring, and as potential biomarkers. The analysis of such compounds can be challenging due to the co-elution of isomers and their similar mass spectral fragmentation patterns. This protocol outlines detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis to achieve reliable and reproducible results.

## Introduction

**4,5-Dimethylnonane** (C<sub>11</sub>H<sub>24</sub>) is a saturated hydrocarbon with a molecular weight of 156.31 g/mol. [1] Its analysis is often complicated by the presence of numerous structural isomers, which possess very similar physical and chemical properties, leading to difficulties in chromatographic separation. Gas chromatography coupled with mass spectrometry is the

technique of choice for the analysis of these volatile and semi-volatile compounds. This application note describes a robust GC-MS method for the analysis of **4,5-Dimethylnonane**, applicable to various sample matrices.

## Experimental Protocols

### Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for common scenarios.

#### a) Liquid-Liquid Extraction (for aqueous samples):

- In a separatory funnel, add a known volume of the aqueous sample.
- Spike the sample with an appropriate internal standard (e.g., a deuterated alkane or a branched alkane not present in the sample).
- Add a water-immiscible organic solvent such as hexane or dichloromethane in a 1:3 solvent-to-sample ratio.
- Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Collect the organic layer (top layer for hexane, bottom for dichloromethane).
- Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

#### b) Solid Phase Extraction (for cleaner samples or pre-cleaned extracts):

- Condition a non-polar SPE cartridge (e.g., C18) with the extraction solvent (e.g., hexane).
- Load the sample onto the cartridge.

- Wash the cartridge with a weak solvent to remove interferences.
- Elute the **4,5-Dimethylnonane** with a strong non-polar solvent like hexane.
- Concentrate the eluate and transfer it to an autosampler vial.

c) Headspace Analysis (for volatile analysis from solid or liquid matrices):

- Place a known amount of the sample into a headspace vial.
- Seal the vial tightly with a septum cap.
- Incubate the vial at an elevated temperature (e.g., 80-120°C) for a set period to allow volatile compounds to partition into the headspace.
- Use a gas-tight syringe to inject a known volume of the headspace gas directly into the GC-MS.

## GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for your specific instrument and application.

Table 1: GC-MS Instrument Parameters

Parameter	Value
Gas Chromatograph	Agilent 7890B GC (or equivalent)
Injector	Split/Splitless
Injector Temperature	250°C
Injection Volume	1 µL
Split Ratio	20:1 (can be adjusted based on concentration)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (Constant Flow Mode)
GC Column	
Stationary Phase	5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions	30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Temperature Program	
Initial Temperature	50°C, hold for 2 minutes
Ramp 1	5°C/min to 150°C
Ramp 2	20°C/min to 280°C, hold for 5 minutes
Mass Spectrometer	Agilent 5977B MSD (or equivalent)
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-200
Scan Rate	2 scans/second
Source Temperature	230°C
Quadrupole Temperature	150°C
Transfer Line Temperature	280°C

## Data Presentation

### Identification

The identification of **4,5-Dimethylnonane** is based on two criteria:

- **Retention Time:** The retention time of the peak in the sample must match that of a known standard of **4,5-Dimethylnonane** analyzed under the same conditions. The Kovats retention index can also be used for confirmation. For **4,5-Dimethylnonane**, a Kovats retention index of 1035 has been reported on an Apiezon L (non-polar) column.[2]
- **Mass Spectrum:** The mass spectrum of the sample peak must match the reference mass spectrum of **4,5-Dimethylnonane**. Key identifying ions for **4,5-Dimethylnonane** are:
  - Molecular Ion (M<sup>+</sup>): m/z 156[3]
  - Base Peak: m/z 57[3]
  - Key Fragment Ions: m/z 70, 84, 99, 113[3]

### Quantitative Data

Quantitative analysis is performed by creating a calibration curve using standards of known concentrations. An internal standard is recommended to correct for variations in injection volume and sample preparation.

Table 2: Example Calibration Data for **4,5-Dimethylnonane**

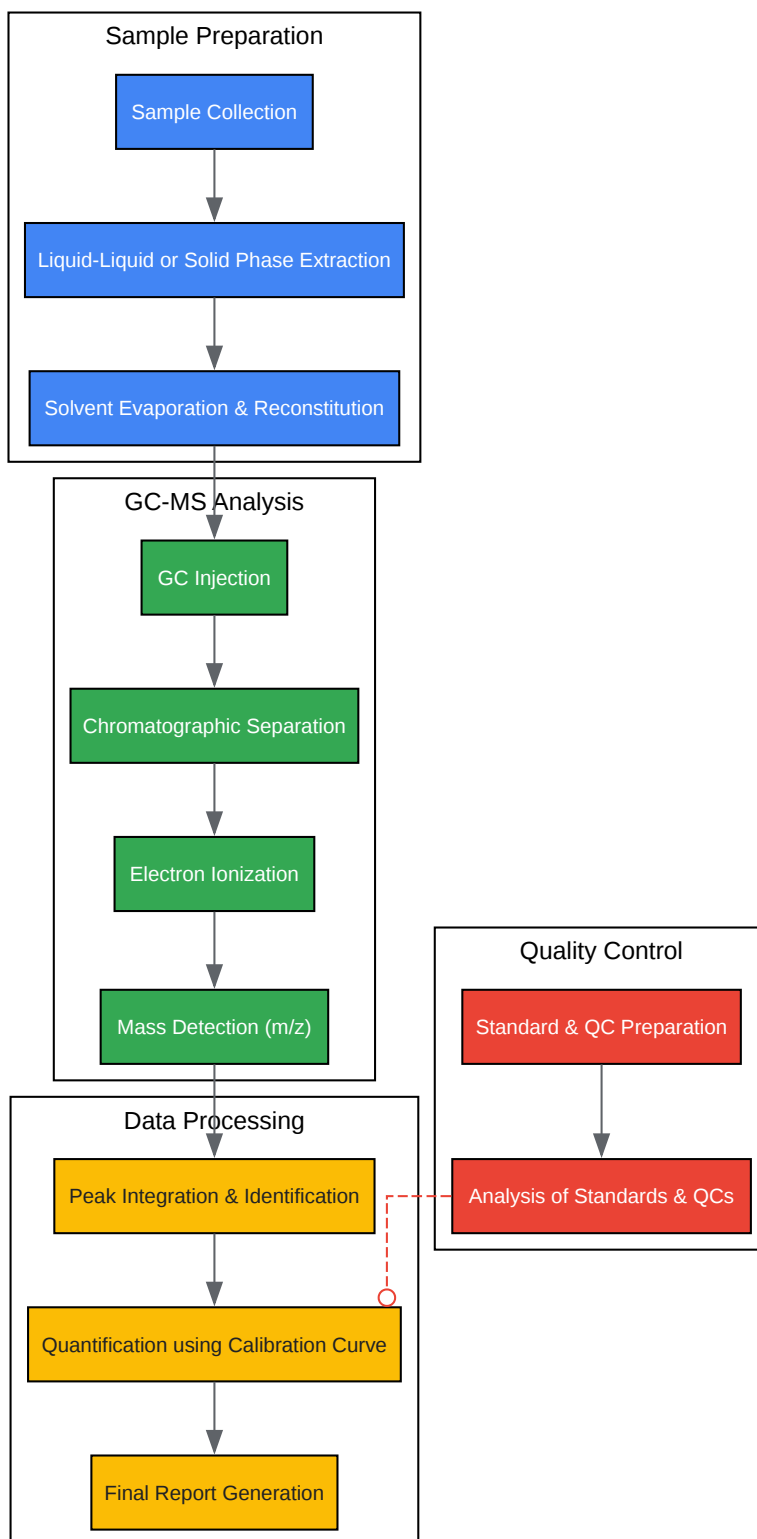
Concentration (µg/mL)	Peak Area Ratio (Analyte/IS)
1.0	0.15
5.0	0.78
10.0	1.55
25.0	3.90
50.0	7.75
100.0	15.60

Table 3: Method Performance (Representative Data for Branched Alkanes)

Parameter	Value
Linearity (R <sup>2</sup> )	> 0.995
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)	0.5 - 1.0 µg/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

## Mandatory Visualization

GC-MS Analysis Workflow for 4,5-Dimethylnonane



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## References

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- 2. The Kovats Retention Index: 4,5-Dimethylnonane (C<sub>11</sub>H<sub>24</sub>) [[pherobase.com](https://pherobase.com)]
- 3. 4,5-Dimethylnonane|CAS 17302-23-7|For Research [[benchchem.com](https://benchchem.com)]
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